4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid
Description
Properties
IUPAC Name |
4-[[(E)-2-(3-bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c1-11-9-13(16(19)20)5-6-15(11)18-23(21,22)8-7-12-3-2-4-14(17)10-12/h2-10,18H,1H3,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNLSGSMHCNRMU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a bromophenyl moiety, which is known to influence its biological activity. The structural formula can be represented as follows:
This structure is characterized by the presence of:
- A bromophenyl group that enhances lipophilicity.
- A sulfonylamino group that is critical for biological interactions.
Biological Activity Overview
The biological activities of sulfonamide derivatives are diverse, including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its potential in various therapeutic areas.
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Research indicates that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound inhibits bacterial growth by interfering with folic acid synthesis, a vital pathway in bacterial metabolism. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate in the synthesis of folate.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound, particularly in targeting specific cancer cell lines.
- Case Study Example : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 25 µg/mL | |
| Antibacterial | S. aureus | 15 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 30 µM | |
| Anticancer | A549 (lung cancer) | 40 µM |
- Inhibition of Folate Synthesis : As mentioned earlier, the compound competes with PABA for binding to dihydropteroate synthase, effectively blocking folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through mitochondrial disruption and caspase activation.
Research Findings
Research conducted on various derivatives has shown that modifications in the bromophenyl group can significantly alter biological activity. For instance:
- Compounds with electron-withdrawing groups exhibit enhanced antibacterial activity due to increased binding affinity to bacterial enzymes.
- Structural modifications have also been linked to improved selectivity against cancer cell lines while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triflusulfuron (2-[[[[[4-(Dimethylamino)-6-(2,2,2-Trifluoroethoxy)-1,3,5-Triazin-2-yl]Amino]Carbonyl]Amino]Sulfonyl]-3-Methylbenzoic Acid)
- Structural Similarities :
- Both compounds feature a 3-methylbenzoic acid core and a sulfonamido group.
- The sulfonamide linker in triflusulfuron connects to a triazine ring, while the target compound links to a bromophenyl-ethenyl group.
- Functional Differences :
Physicochemical Properties :
Palovarotene (4-[(E)-2-(5,5,8,8-Tetramethyl-3-Pyrazol-1-ylmethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)-Vinyl]-Benzoic Acid)
- Structural Similarities :
- Both compounds contain a benzoic acid moiety and an (E)-ethenyl bridge.
- Functional Differences: Palovarotene is a retinoid agonist used to treat fibrodysplasia ossificans progressiva (FOP) , whereas the target compound’s bromophenyl-sulfonamido group may interact with different biological targets (e.g., sulfotransferases or tyrosine kinases).
Key Data :
Property Palovarotene Target Compound Molecular Formula C₂₇H₃₀N₂O₂ C₁₆H₁₃BrN₂O₄S Molecular Weight 414.54 g/mol ~425.3 g/mol Substituents Tetramethylnaphthalene, pyrazole Bromophenyl, sulfonamido
Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)Ethenyl]Benzene-1,3-Diol)
Q & A
Q. Advanced Crystallography Strategies
- Solvent selection : Use mixed solvents (e.g., DMSO/water) to promote slow evaporation and high-quality crystals.
- Temperature gradients : Gradual cooling from 40°C to 4°C to optimize crystal lattice formation.
- Synchrotron radiation : Enhance resolution for weak scatterers like bromine (e.g., λ = 0.7–1.0 Å) .
How can researchers assess the compound’s stability under physiological conditions for in vitro assays?
Q. Basic Stability Profiling
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC at 37°C over 24h.
- Serum stability : Add fetal bovine serum (10%) and quantify intact compound using LC-MS .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the ethenyl group .
What structural analogs of this compound have been explored, and how do their electronic properties differ?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
